molecular formula C15H13F3N4O3S B2574993 2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide CAS No. 1903780-84-6

2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2574993
CAS No.: 1903780-84-6
M. Wt: 386.35
InChI Key: LJXMESKETCPTCQ-UHFFFAOYSA-N
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Description

2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H13F3N4O3S and its molecular weight is 386.35. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Theoretical Studies

  • A study focused on the molecular structure of a related compound, highlighting its determination through X-ray diffraction and spectroscopy. Theoretical calculations using Hartree-Fock and Density Functional Theory methods were conducted, providing insights into the compound's vibrational frequencies and molecular electrostatic potential map (Gumus et al., 2018).

Ring Opening and Conversion Reactions

  • Research detailing the ring opening and subsequent Lossen rearrangement of a similar compound. This study provides valuable information on the conversion processes of these compounds into other chemical structures (Tserng & Bauer, 1974).

Inhibition of Carbonic Anhydrase Isozymes

  • A significant application is found in the inhibition of human carbonic anhydrase isozymes. This research showed that compounds with [1,2,4]triazolo and benzenesulfonamide moieties could inhibit certain isozymes, which is relevant in medical research, particularly in cancer treatment (Alafeefy et al., 2015).

Herbicidal Activity

  • Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which are structurally related to the query compound, have been found to possess significant herbicidal activity. This application is crucial in agricultural science and ecosystem management (Moran, 2003).

Antiviral and Anticancer Activity

  • Studies have indicated the potential of related compounds in antiviral and anticancer applications. For example, certain derivatives showed moderate anti-HIV and anticancer activity, demonstrating the compound's relevance in pharmaceutical research (Brzozowski, 1998).

Synthesis and Antitumor Activity

  • The synthesis of N-aryl and alkoxy derivatives and their evaluation for antiproliferative and apoptotic activities against human tumor cell lines highlight the compound's potential in developing cancer treatments (Abbassi et al., 2014).

Mechanism of Action

Target of Action

It is known that triazole compounds, which include this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, contributing to its biological activities.

Mode of Action

Triazole compounds are known to interact with various enzymes and receptors in the biological system . This interaction could lead to changes in the function of these targets, potentially altering cellular processes and leading to the observed biological effects of the compound.

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds , it is likely that this compound affects multiple pathways. These could include pathways related to the function of the enzymes and receptors that the compound interacts with.

Result of Action

The compound’s interaction with various enzymes and receptors suggests that it could have multiple effects at the molecular and cellular level .

Properties

IUPAC Name

2-methoxy-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O3S/c1-25-11-4-2-3-5-12(11)26(23,24)19-9-14-21-20-13-8-10(15(16,17)18)6-7-22(13)14/h2-8,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXMESKETCPTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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